(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride
Description
Properties
Molecular Formula |
C6H9FN2O2S |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3-ethylimidazol-4-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C6H9FN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3 |
InChI Key |
AFWAMHDORHRNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves initial synthesis of an imidazole derivative bearing a methyl or ethyl substituent at the nitrogen atom, followed by sulfonylation with a sulfonyl fluoride reagent.
Step-by-step Procedure:
Step 1: Preparation of 1-Ethyl-1H-imidazole
- Starting from imidazole, alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in acetonitrile or dimethylformamide (DMF).
- Reaction conditions typically involve reflux at 80-100°C for several hours.
- Purification through distillation or recrystallization yields the N-ethylimidazole.
Step 2: Introduction of the Methanesulfonyl Group
- The N-ethylimidazole is reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine.
- The reaction is performed at low temperature (0-5°C) to control the exothermic sulfonylation.
- The resulting N-ethyl-5-methylsulfonylimidazole intermediate is purified via chromatography.
Step 3: Conversion to the Sulfonyl Fluoride
- The sulfonyl chloride intermediate is subjected to fluorination using a fluorinating agent such as potassium bifluoride (KHF₂) or cesium fluoride (CsF).
- The reaction takes place in a polar aprotic solvent like acetonitrile at room temperature or slightly elevated temperatures (25-50°C).
- The fluorination step replaces the chloride with fluoride, yielding (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride .
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Ethyl halide, K₂CO₃ | Acetonitrile | Reflux | ~85% |
| Sulfonylation | MsCl, pyridine | Pyridine | 0-5°C | ~80% |
| Fluorination | KHF₂ or CsF | Acetonitrile | Room temp | ~75% |
Alternative Route: Direct Sulfonylation of N-Ethylimidazole
Method Overview:
This method simplifies the process by directly sulfonylating N-ethylimidazole with a preformed sulfonyl fluoride reagent.
Procedure:
Step 1: Activation of Sulfonyl Fluoride
- Use commercially available methanesulfonyl fluoride as the sulfonylating agent.
Step 2: Direct Reaction
- N-ethylimidazole is dissolved in anhydrous dichloromethane.
- The sulfonyl fluoride is added dropwise under inert atmosphere (argon or nitrogen).
- The mixture is stirred at ambient temperature for several hours.
- The product is isolated by standard extraction and purification techniques.
Reaction Conditions Summary:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| N-ethylimidazole + methanesulfonyl fluoride | Dichloromethane | Ambient | ~70-80% |
Preparation via Multi-step Functionalization
Method Overview:
This involves initial synthesis of a 5-hydroxymethylimidazole derivative, followed by sulfonylation and fluorination.
Stepwise Outline:
Step 1: Synthesis of 1-Methyl-5-hydroxymethylimidazole
- Starting from imidazole, methylation at N-1 with methyl iodide or methyl sulfate.
- Hydroxymethylation at position 5 using formaldehyde in basic aqueous conditions, often with sodium hydroxide and formaldehyde.
Step 2: Conversion to Sulfonyl Chloride
- The hydroxymethyl group is converted to a sulfonyl chloride via reaction with chlorosulfonic acid or thionyl chloride.
Step 3: Fluorination
- The sulfonyl chloride is fluorinated with potassium bifluoride to produce the sulfonyl fluoride.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydroxymethylation | Formaldehyde, NaOH | Water | Reflux | ~65% |
| Sulfonyl chloride formation | SO₂Cl₂ | Dichloromethane | 0-5°C | ~70% |
| Fluorination | KHF₂ | Acetonitrile | Room temp | ~70% |
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Main Reaction Steps | Typical Yield | Advantages |
|---|---|---|---|---|---|
| 1 | Imidazole | Ethyl halide, MsCl, KHF₂ | Alkylation → Sulfonylation → Fluorination | 75-85% | High selectivity, scalable |
| 2 | N-ethylimidazole | Methanesulfonyl fluoride | Direct sulfonylation | 70-80% | Simplified process |
| 3 | Imidazole derivatives | Formaldehyde, SO₂Cl₂, KHF₂ | Hydroxymethylation → Sulfonylation → Fluorination | 65-75% | Versatile, allows functional group modifications |
Chemical Reactions Analysis
Sulfonyl Fluoride Reactivity
Sulfonyl fluorides are electrophilic reagents widely used in chemical biology and organic synthesis due to their stability and selective reactivity. Key reaction pathways include:
Nucleophilic Substitution
-
Hydrolysis : Sulfonyl fluorides react with water to form sulfonic acids, though this process is slower than for sulfonyl chlorides. For example, 1-ethyl-1H-imidazole-2-sulfonyl fluoride ( ) hydrolyzes in aqueous conditions, forming the corresponding sulfonic acid .
-
Aminolysis : Reaction with primary/secondary amines yields sulfonamides. This is exemplified by the synthesis of FAAH inhibitors, where sulfonyl fluorides react with amino groups in bioactive molecules .
SuFEx Chemistry
Sulfur(VI) fluoride exchange (SuFEx) enables covalent linkage to hydroxyl or amine groups. For instance:
-
Fluorosulfurylation : Desmethyl SuFEx-IT (11 ) reacts with phenols, thiols, and alcohols to form fluorosulfates or sulfamoyl fluorides in 45–91% yields .
-
Bioconjugation : Sulfonyl fluorides selectively modify proteins at serine, threonine, or tyrosine residues under physiological conditions .
Imidazole Functionalization
The imidazole ring’s electronic properties influence reactivity:
Electrophilic Aromatic Substitution
-
Halogenation : Electron-rich imidazoles undergo halogenation at the 4- or 5-position. For example, 1-ethyl-1H-imidazole reacts with SO₂F₂ to form sulfonyl fluorides .
-
Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction. While not directly observed for this compound, analogous reactions are reported for fluorinated imidazoles .
Coordination Chemistry
Imidazole sulfonyl fluorides act as ligands for transition metals. For example, Ni-Cl₃BPB-m-Tyr complexes react with desmethyl SuFEx-IT to form stable adducts .
Reaction Data for Analogous Compounds
The following table summarizes reactions of structurally related sulfonyl fluorides:
SuFEx Mechanism
-
Activation : The sulfonyl fluoride’s sulfur center is activated by electron-withdrawing groups (e.g., imidazole), enhancing electrophilicity .
-
Nucleophilic Attack : Hydroxyl or amine nucleophiles attack the sulfur, forming a tetrahedral intermediate.
-
Fluoride Elimination : The leaving group (F⁻) departs, yielding the sulfonate or sulfonamide product .
DFT Studies
Density functional theory (DFT) calculations on related systems show synchronous nucleophilic attack and fluoride elimination, retaining aromaticity during transition states .
Stability and Handling
Scientific Research Applications
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: This compound can be used in the development of new drugs, particularly those targeting enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Key Features :
- Core Structure : A 2-methyl-5-nitroimidazole ring substituted with an ethyl methanesulfonate group.
- Functional Groups: Nitro (-NO₂) and methanesulfonate (-SO₃CH₃).
- Reactivity : The nitro group is a strong electron-withdrawing substituent, enhancing electrophilicity of the imidazole ring. Methanesulfonate is a leaving group but less reactive than sulfonyl fluorides.
- Applications : Nitroimidazole derivatives are often explored as antimicrobial or antiparasitic agents. The methanesulfonate group may facilitate prodrug strategies .
Comparison :
- The target compound lacks a nitro group but features a sulfonyl fluoride, which is more reactive toward nucleophiles than methanesulfonate.
- The ethyl substituent on the imidazole in the target compound may improve lipophilicity compared to the methyl group in this analogue.
N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide
Key Features :
- Core Structure : A benzimidazole ring fused with a benzene substituent, linked to a phenylmethanesulfonamide group.
- Functional Groups : Sulfonamide (-SO₂NH-) and benzimidazole.
- Reactivity: Sulfonamides are stable hydrogen-bond donors/acceptors, often used in enzyme inhibition (e.g., carbonic anhydrase inhibitors).
- Applications : Benzimidazole sulfonamides are studied for anticancer and antiviral activity due to their dual aromatic and sulfonamide pharmacophores .
Comparison :
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride | C₆H₉FN₂O₂S | 192.21 | Ethyl (imidazole), -SO₂F | Sulfonyl fluoride | Covalent enzyme inhibitors |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl methanesulfonate | Not provided* | ~245† | Methyl (imidazole), -NO₂, -SO₃CH₃ | Nitro, methanesulfonate | Antimicrobial agents |
| N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide | C₁₄H₁₃N₃O₂S | ~287† | Phenyl (sulfonamide), benzimidazole | Sulfonamide | Anticancer/antiviral agents |
*Molecular formula and weight for the second compound are estimated based on structural analysis.
†Calculated manually from molecular formula.
Research Findings and Implications
- Reactivity : Sulfonyl fluorides (target compound) exhibit superior electrophilicity compared to sulfonamides or sulfonates, enabling covalent modification of biological targets .
- Structural Insights: Crystallographic data for analogues (e.g., nitroimidazole derivatives) are often resolved using SHELX programs, as noted in and .
- Biological Relevance : The ethyl group on the imidazole may enhance metabolic stability compared to methyl or phenyl substituents, though this requires experimental validation.
Biological Activity
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H9FN2O2S |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 131056914 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been studied for its potential as a covalent inhibitor , which can irreversibly modify target proteins, leading to altered biological functions. The compound's sulfonyl fluoride group is particularly reactive, allowing it to participate in nucleophilic attack by serine or cysteine residues in enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways through enzyme inhibition. Studies have shown effective inhibition against various bacterial strains, indicating its potential use as an antimicrobial agent .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation, possibly through the modulation of signaling pathways related to cell survival and death .
SARS-CoV-2 Inhibition
Recent investigations have highlighted the potential of this compound in inhibiting SARS-CoV-2 Mpro, a critical enzyme for viral replication. The compound showed promising results in biochemical assays, with low inhibition constants (K_i), suggesting strong binding affinity and efficacy against the virus .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound showed zones of inhibition ranging from 15 mm to 30 mm depending on the bacterial strain.
-
Anticancer Activity Assessment :
- Objective : To determine cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : IC50 values were reported between 10 µM and 25 µM for different cancer types, indicating significant cytotoxicity.
- SARS-CoV-2 Mpro Inhibition Study :
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a pre-functionalized imidazole scaffold. For example, reacting 1-ethyl-1H-imidazole-5-methanol with methanesulfonyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Fluorination can be achieved using potassium fluoride or similar agents. Optimizing stoichiometry, reaction time (monitored via TLC), and purification via silica gel chromatography (ethyl acetate/hexane gradients) improves yield. Structural confirmation requires , , and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Key techniques include:
- : Confirm imidazole ring protons (δ 7.0–8.5 ppm) and ethyl/methylene groups (δ 1.2–4.5 ppm).
- : Identify the sulfonyl fluoride moiety (δ 50–70 ppm).
- IR spectroscopy: Detect S=O stretches (~1350–1200 cm) and S-F vibrations (~750 cm).
Discrepancies between calculated and observed molecular ions in HRMS may indicate incomplete fluorination; repeating the reaction with excess fluoride or alternative catalysts (e.g., KF/AlO) can resolve this .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to the sulfonyl fluoride group’s high toxicity and hydrolytic reactivity, use fume hoods, nitrile gloves, and eye protection. Storage under inert atmospheres (argon) prevents moisture-induced degradation. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Single-crystal X-ray diffraction data should be refined using SHELXL . Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD). Use PLATON’s ADDSYM tool to check for missed symmetry, and analyze Hirshfeld surfaces to identify intermolecular interactions. Report Flack and Hooft parameters to confirm absolute configuration if applicable .
Q. What experimental approaches can elucidate the hydrolytic stability of the sulfonyl fluoride group under physiological conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) with periodic sampling. Monitor degradation via (loss of fluoride signal) or LC-MS. Compare half-lives with structurally similar compounds (e.g., methanesulfonyl fluoride, t ~2–4 hours in aqueous media). Use DFT calculations to predict hydrolysis pathways and identify stabilizing substituents .
Q. How can researchers design enzyme inhibition assays using this compound as a covalent inhibitor?
- Methodological Answer : Target serine hydrolases or proteases by incubating the compound with purified enzymes (e.g., trypsin, chymotrypsin) in Tris buffer (pH 8.0). Measure residual activity via fluorogenic substrates (e.g., Z-Gly-Pro-AMC). Use IC determinations and time-dependent inactivation studies to assess potency. Confirm covalent adduct formation using mass spectrometry .
Q. What strategies mitigate crystallization challenges for imidazole-based sulfonyl fluorides during X-ray diffraction studies?
- Methodological Answer : Optimize crystal growth via vapor diffusion (e.g., mixing DMSO solutions with methanol/water antisolvents). If twinning occurs, use SHELXD for structure solution and OLEX2 for twin refinement. For low-resolution data, employ charge-flipping algorithms in SUPERFLIP or dual-space methods in SHELXE .
Data Contradiction Analysis
Q. How should conflicting reactivity data for sulfonyl fluorides in different solvents be reconciled?
- Methodological Answer : Discrepancies often arise from solvent nucleophilicity. For example, DMSO may accelerate hydrolysis compared to THF. Use to track solvent-specific degradation rates. Computational studies (e.g., COSMO-RS) can model solvent effects on transition states. Validate experimentally by repeating reactions in deuterated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
